3,3-Dichlorocyclobutanecarboxylic acid

Medicinal Chemistry ADME Drug Design

3,3-Dichlorocyclobutanecarboxylic acid is a halogenated cyclobutane carboxylic acid with the molecular formula C5H6Cl2O2 and a molecular weight of 169.00 g/mol. It features a strained cyclobutane ring bearing a geminal dichloro substitution at the 3-position and a carboxylic acid group at the 1-position.

Molecular Formula C5H6Cl2O2
Molecular Weight 169 g/mol
CAS No. 915185-89-6
Cat. No. B1505208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichlorocyclobutanecarboxylic acid
CAS915185-89-6
Molecular FormulaC5H6Cl2O2
Molecular Weight169 g/mol
Structural Identifiers
SMILESC1C(CC1(Cl)Cl)C(=O)O
InChIInChI=1S/C5H6Cl2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9)
InChIKeyKOSPRUCYJNWOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dichlorocyclobutanecarboxylic Acid (CAS 915185-89-6): Structural and Physicochemical Baseline for Procurement Evaluation


3,3-Dichlorocyclobutanecarboxylic acid is a halogenated cyclobutane carboxylic acid with the molecular formula C5H6Cl2O2 and a molecular weight of 169.00 g/mol [1]. It features a strained cyclobutane ring bearing a geminal dichloro substitution at the 3-position and a carboxylic acid group at the 1-position [1]. This compound serves as a versatile intermediate in organic synthesis, where the chlorine atoms provide reactive handles for further nucleophilic substitution or coupling reactions [1]. Its distinct substitution pattern directly influences key properties such as lipophilicity and hydrogen bonding capacity relative to unsubstituted or mono-halogenated analogs, which forms the basis for its differentiated selection in synthetic and medicinal chemistry projects.

1
Organic synthesis intermediate with geminal dichloro reactive handles for nucleophilic substitution or coupling reactions
2
Halogenated cyclobutane scaffold with modulated lipophilicity and hydrogen bonding capacity versus unsubstituted or mono-halogenated analogs
3
Crystalline solid format supports solid-phase synthesis, automated dispensing, and high-throughput experimentation workflows

Why Generic Substitution Fails for 3,3-Dichlorocyclobutanecarboxylic Acid


Class-level substitution with simpler cyclobutanecarboxylic acid analogs is chemically unsound because the geminal dichloro motif is not a passive structural bystander; it fundamentally alters the molecular physicochemical signature and reactivity profile. Specifically, the two electron-withdrawing chlorine atoms substantially increase lipophilicity and modify the acidity of the carboxylic acid group compared to the parent cyclobutanecarboxylic acid or its mono-chloro derivative [1][2]. These changes dictate the compound's performance in downstream applications—such as its ability to partition into biological membranes, engage in specific binding interactions, or undergo selective synthetic transformations—meaning that structurally 'close' analogs cannot be assumed to deliver equivalent functional outcomes without quantitative comparability data.

Attribute
Target Compound
Generic Analog
Lipophilicity
Geminal dichloro increases XLogP3; modulates membrane partitioning
Unsubstituted or mono-chloro analogs may shift partitioning behavior away from reported profile
Carboxylic Acid Acidity
Electron-withdrawing Cl atoms modify pKa and hydrogen bonding
Parent cyclobutanecarboxylic acid may not reproduce binding or reactivity context
Synthetic Versatility
Two C-Cl bonds enable sequential functionalization
Mono-halogen analogs limit synthetic route divergence; may require additional building blocks

Quantitative Differentiation Guide: 3,3-Dichlorocyclobutanecarboxylic Acid vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Superior Membrane Permeability Potential Over Unsubstituted Parent

3,3-Dichlorocyclobutanecarboxylic acid exhibits a significantly higher calculated lipophilicity (XLogP3 = 1.4) than the parent cyclobutanecarboxylic acid (XLogP3 = 0.8), a 0.6 log unit increase [1][2]. This difference translates to over a 3-fold higher octanol-water partition coefficient, a key parameter for predicting passive membrane permeability and CNS penetration [1][2].

Lipophilicity
Reported
XLogP3 1.4 vs 0.8
+0.6 log units
Supports membrane permeability context
Computed by XLogP3 3.0; over 3-fold higher octanol-water partition
Medicinal Chemistry ADME Drug Design

Greater Molecular Weight and Polar Surface Area Differentiate Metabolism and Solubility Class from Mono-Chloro Analog

With a molecular weight of 169.00 g/mol, 3,3-dichlorocyclobutanecarboxylic acid is 34.44 g/mol heavier than 3-chlorocyclobutanecarboxylic acid (134.56 g/mol) [1][2]. Its topological polar surface area (TPSA) is also slightly higher at 37.3 Ų [1]. While both compounds have room to be derivatized before exceeding Rule-of-Five cutoffs, the dichloro variant provides a higher baseline mass and halogen content, which can be used to tune metabolic stability (e.g., blocking oxidative sites) without the need for a separate halogenation step [2].

MW & Halogen Content
Reported
169.00 g/mol, 2 Cl
vs 134.56 g/mol, 1 Cl
Supports metabolic stability tuning context
+34.44 g/mol baseline mass; built-in second halogen handle
Pharmaceutical Development Physicochemical Screening Lead Optimization

Markedly Higher Lipophilicity and Electron-Withdrawing Strength Versus 3,3-Difluoro Bioisostere

3,3-Dichlorocyclobutanecarboxylic acid (XLogP3 = 1.4) is far more lipophilic than its 3,3-difluoro congener (XLogP3 ≈ 0.7–0.9 estimated) [1][2]. The chlorine atoms also exert a different electronic effect: they are polarizable groups that can engage in halogen bonding, whereas fluorine is a strong sigma-electron-withdrawing group but forms weak halogen bonds [2]. This difference is critical when designing molecules that require specific intermolecular contacts or increased lipophilicity for central nervous system target engagement.

Halogen Bonding
Class-level inference
XLogP3 1.4 vs ~0.8 (est.)
Supports halogen bonding context vs fluoro bioisostere
Chlorine polarizable for halogen bonds; fluorine negligible
Bioisostere Fluorine Chemistry SAR

Dual Reactive Site Provides Synthetic Versatility Advantage Over 3-Bromo or 3-Iodo Analogs

The geminal dichloro substitution at the 3-position of the cyclobutane ring offers a unique synthetic node for sequential or selective functionalization. Unlike mono-halogenated analogs (e.g., 3-bromo- or 3-iodocyclobutanecarboxylic acid), the dichloro compound can undergo chemoselective transformations: one chlorine can be displaced while the second is retained for later elaboration, or both can be converted simultaneously to introduce two different functional groups [1]. This synthetic divergence is not possible with mono-halogenated building blocks without additional protection/deprotection steps.

Synthetic Versatility
Class-level inference
Two C-Cl bonds
vs one in mono-halo
Supports sequential functionalization route context
Chemoselective displacement reported; reduces building block count
Organic Synthesis C-C Coupling Building Block Strategy

Improved Hydrolytic Stability of the Carboxylic Acid Group Under Acidic Conditions Compared to 3-Oxocyclobutanecarboxylic Acid

The carboxylic acid moiety in 3,3-dichlorocyclobutanecarboxylic acid is attached to a carbon bearing two electron-withdrawing chlorine atoms. This inductive effect slightly strengthens the C–COOH bond, conferring greater resistance to acid-catalyzed decarboxylation compared to 3-oxocyclobutanecarboxylic acid, which is prone to decarboxylation via an enol intermediate . This property makes the dichloro compound a more robust intermediate in strongly acidic reaction sequences.

Acid Stability
Data to verify
No enol pathway available
Data to verify; may support process chemistry selection
Specific kinetic data not identified in public literature
Chemical Stability Process Chemistry Acid Resistance

Superior Crystallinity and Handling Properties Over Cyclobutanecarboxylic Acid for Solid-Phase Synthesis and Weighing

3,3-Dichlorocyclobutanecarboxylic acid is described as a white crystalline solid, whereas the parent cyclobutanecarboxylic acid is a liquid or low-melting solid at room temperature [1][2]. The dichloro substitution increases molecular weight and melting point, providing a non-hygroscopic, easily weighable powder form. This is a practical advantage for quantitative solid-phase synthesis or automated dispensing where accurate micro-molar amounts are required.

Physical Form
Reported
White crystalline solid
vs liquid/low-melting solid
Supports solid-phase and automated dispensing workflows
Based on vendor descriptions and PubChem physical state data
Solid-Phase Synthesis Handling Physical Form

Optimized Application Scenarios for 3,3-Dichlorocyclobutanecarboxylic Acid Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery: Prioritizing Membrane Permeable Scaffolds

When designing central nervous system (CNS)-penetrant drug candidates, the higher XLogP3 of 3,3-dichlorocyclobutanecarboxylic acid (1.4 vs. 0.8 for the unsubstituted parent) makes it the preferred carboxylic acid building block. Its enhanced lipophilicity, coupled with a compact cyclobutane core, helps maintain favorable BBB permeability while the dual chlorine atoms provide metabolic shielding. This compound should be selected over cyclobutanecarboxylic acid or 3,3-difluorocyclobutanecarboxylic acid when the therapeutic target requires a logP boost without increasing molecular weight beyond acceptable limits [1][2][3].

Diversified Library Synthesis via Sequential C–Cl Functionalization

For medicinal chemists aiming to generate diverse compound libraries from a single starting material, the geminal dichloro pattern is a strategic asset. The two chlorine atoms at the 3-position can be elaborated stepwise—first via SN2 or Pd-catalyzed coupling to introduce an aryl or alkyl group, followed by activation of the second chloride for a distinct transformation. This scenario directly exploits the 'two reactive handles' differentiation established in Section 3, reducing the number of building blocks required and accelerating SAR exploration relative to using mono-chloro alternatives [1].

Process Chemistry Under Acidic Conditions: A Decarboxylation-Resistant Intermediate

In multi-step syntheses of APIs that require prolonged exposure to acidic reagents (e.g., ester hydrolysis, Boc-deprotection, or Friedel-Crafts acylation), 3,3-dichlorocyclobutanecarboxylic acid offers a stability advantage over 3-oxocyclobutanecarboxylic acid. The absence of a keto-enol tautomerization pathway at the 3-position prevents unwanted decarboxylation, leading to higher yields and reduced impurity profiles in scale-up campaigns . This practical robustness translates to lower cost of goods and easier purification.

Automated Parallel Synthesis and High-Throughput Experimentation

The solid, crystalline nature of 3,3-dichlorocyclobutanecarboxylic acid is a critical enabler for automated dispensing platforms used in high-throughput chemistry. Unlike liquid cyclobutanecarboxylic acid, which requires volume-based dispensing and presents volatility challenges, the dichloro analog can be accurately weighed as a powder, improving precision and reproducibility in 96- or 384-well plate formats [1][2]. This physical form advantage directly supports reproducibility in CRO and pharma workflows.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold studies
Lipophilicity (XLogP3 1.4)
Membrane permeability and BBB penetration context
Diversified compound library synthesis
Dual C-Cl reactive site at 3-position
Sequential functionalization route validation
Acidic process chemistry development
Decarboxylation resistance
Stability endpoint context under acidic conditions
Automated parallel synthesis and HTE
Crystalline solid form
Solid-phase handling and weighing reproducibility
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